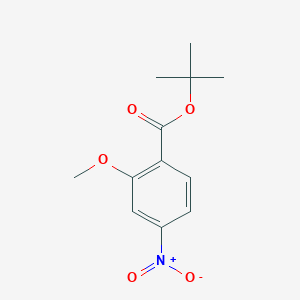

Tert-butyl 2-methoxy-4-nitrobenzoate

Description

Tert-butyl 2-methoxy-4-nitrobenzoate (C₁₂H₁₅NO₅) is a nitroaromatic ester featuring a tert-butyl ester group, a methoxy substituent at the 2-position, and a nitro group at the 4-position of the benzene ring. It is commonly synthesized via nucleophilic substitution or esterification reactions under controlled conditions. For instance, one reported synthesis involves reacting 2-methoxy-4-nitrobenzoic acid with tert-butanol in the presence of a coupling agent, yielding the compound as a pale yellow solid with a 78% isolated yield . The tert-butyl group enhances steric protection, improving stability during subsequent reactions such as catalytic hydrogenation (e.g., Pd/C-mediated nitro reduction to amine derivatives) . Its applications span pharmaceutical intermediate synthesis and materials science, where its nitro group serves as a reactive handle for further functionalization.

Properties

IUPAC Name |

tert-butyl 2-methoxy-4-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-12(2,3)18-11(14)9-6-5-8(13(15)16)7-10(9)17-4/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLUGEWQCKDIDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-methoxy-4-nitrobenzoate typically involves the esterification of 2-methoxy-4-nitrobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. Common catalysts used include sulfuric acid or p-toluenesulfonic acid .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Types of Reactions:

Reduction: The nitro group in this compound can undergo reduction to form the corresponding amine. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions. For example, treatment with strong acids or bases can lead to the replacement of the methoxy group with other functional groups.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-methoxy-4-nitrobenzoic acid and tert-butyl alcohol

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide

Major Products:

Reduction: 2-methoxy-4-nitroaniline.

Substitution: Various substituted benzoates depending on the nucleophile used.

Hydrolysis: 2-methoxy-4-nitrobenzoic acid

Scientific Research Applications

Tert-butyl 2-methoxy-4-nitrobenzoate is utilized in various scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Pharmaceutical Research: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

Material Science: It is used in the preparation of functional materials, such as polymers and coatings, due to its unique chemical properties

Mechanism of Action

The mechanism of action of tert-butyl 2-methoxy-4-nitrobenzoate depends on its chemical transformations. For instance, when reduced to its amine derivative, it can interact with biological targets such as enzymes or receptors, potentially inhibiting their activity. The nitro group can also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of tert-butyl 2-methoxy-4-nitrobenzoate, we compare it with three analogous compounds:

Tert-butyl 3-methoxy-4-nitrobenzoate (CAS 123330-91-6)

- Structural Differences : The methoxy group occupies the 3-position instead of the 2-position.

- Physicochemical Properties: Property this compound Tert-butyl 3-methoxy-4-nitrobenzoate Molecular Formula C₁₂H₁₅NO₅ C₁₂H₁₅NO₅ Molecular Weight 253.25 g/mol 253.25 g/mol Stability Stable under standard conditions Stable under standard conditions Reactivity Nitro group para to methoxy Nitro group meta to methoxy Functional Implications: The positional isomerism alters electronic effects.

Tert-butyl 4-bromo-2-fluorobenzoate (CAS N/A)

- Structural Differences : Replaces nitro and methoxy groups with bromo and fluoro substituents.

- Key Properties: Property this compound Tert-butyl 4-bromo-2-fluorobenzoate Molecular Formula C₁₂H₁₅NO₅ C₁₁H₁₂BrFO₂ Molecular Weight 253.25 g/mol 289.12 g/mol Reactivity Nitro reduction, ester hydrolysis Suzuki coupling, halogen exchange Applications: The bromo-fluoro derivative is preferred for cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the nitro-methoxy compound is tailored for sequential functionalization (e.g., nitro-to-amine conversion) .

Tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate

- Structural Differences : A heterocyclic pyrrolidine core replaces the aromatic benzene ring.

- Key Contrasts: Solubility: The pyrrolidine derivative exhibits higher polarity due to the hydroxymethyl group, enhancing aqueous solubility compared to the nitroaromatic ester .

Research Findings and Practical Considerations

- Synthetic Utility : this compound’s nitro group enables straightforward conversion to amines (e.g., via H₂/Pd-C), a critical step in drug candidate synthesis .

- Safety Profile : Nitro compounds demand careful handling; avoid exposure to heat or mechanical shock. Protective equipment and ventilation are mandatory .

- Industrial Relevance : Its stability and reactivity make it a preferred intermediate over halogenated analogs in multistep syntheses requiring nitro-group manipulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.